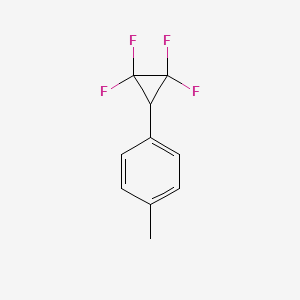

1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene

Description

1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a methyl group at the 1-position and a 2,2,3,3-tetrafluorocyclopropyl group at the 4-position. This compound is cataloged as a liquid stored at 4°C, with the molecular formula C₁₁H₁₀F₄ and a PubChem CID of 137838061.

Properties

CAS No. |

922141-43-3 |

|---|---|

Molecular Formula |

C10H8F4 |

Molecular Weight |

204.16 g/mol |

IUPAC Name |

1-methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene |

InChI |

InChI=1S/C10H8F4/c1-6-2-4-7(5-3-6)8-9(11,12)10(8,13)14/h2-5,8H,1H3 |

InChI Key |

FDKWGHHINJMGTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C2(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-4-bromobenzene and 2,2,3,3-tetrafluorocyclopropylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 1-methyl-4-bromobenzene with 2,2,3,3-tetrafluorocyclopropylboronic acid.

Purification: The product is purified by column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets. The tetrafluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on halogenated benzene derivatives and fluorinated cycloalkyl substituents. Below is a detailed comparison based on substituent types, applications, and structural features:

Substituent Effects: Fluorinated Cycloalkyl Groups

- Tetrafluorocyclopropyl vs. Tetrafluorocyclobutyl: highlights 2,2,3,3-tetrafluorocyclopropyl as a halocycloalkyl moiety in patent applications, often used to modify electronic and steric properties in agrochemicals or pharmaceuticals. The cyclopropyl group’s smaller size and higher ring strain compared to cyclobutyl (as in ) may enhance reactivity or alter binding affinity in biological systems.

Halogenated Benzene Derivatives

The following compounds from and illustrate diverse substituent patterns and applications:

Key Observations:

Electronic Effects :

- Fluorinated cycloalkyl groups (e.g., 2,2,3,3-tetrafluorocyclopropyl) are electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. This contrasts with electron-donating groups like methoxy (e.g., 2,3,5,6-tetrachloroanisole ).

- Chlorinated derivatives (e.g., tetrasul, tetradifon) exhibit higher environmental persistence due to C-Cl bond stability.

Applications: Fluorinated compounds (e.g., fluazolate in ) are often optimized for targeted bioactivity and reduced environmental residue.

Biological Activity

1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activity. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical properties, enhancing their bioactivity and specificity in various applications, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H8F4

- Molecular Weight : 224.18 g/mol

- Structure : The compound features a methyl group and a tetrafluorocyclopropyl moiety attached to a benzene ring, which contributes to its lipophilicity and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Fluorine Substitution Effects : The presence of fluorine atoms can enhance the compound's stability and alter its electronic properties, leading to increased interaction with biological targets such as enzymes and receptors .

- Lipophilicity : The tetrafluorocyclopropyl group increases the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability in biological systems .

- Receptor Modulation : Preliminary studies suggest that compounds with similar structures may act as modulators of certain receptors involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling .

Biological Activity Data

A summary of relevant biological activities observed in studies involving fluorinated aromatic compounds is presented in Table 1.

Case Studies

Several case studies have explored the biological implications of compounds structurally related to this compound:

- Anticancer Activity : A study investigated the effects of a related fluorinated benzene derivative on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Interaction : Research on enzyme inhibition demonstrated that fluorinated compounds could effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased efficacy of co-administered drugs or reduced side effects .

- Neuroprotection : Another study focused on the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The results suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene, and what challenges arise from the tetrafluorocyclopropyl moiety?

- Methodological Answer : The synthesis likely involves cyclopropanation of a fluorinated precursor (e.g., via [2+1] cycloaddition using fluorinated carbenes or transition-metal catalysis). Challenges include managing steric hindrance and electronic effects of fluorine atoms, which can destabilize intermediates. Use low-temperature conditions (<0°C) and inert atmospheres to mitigate side reactions. Purification via column chromatography with fluorophilic stationary phases (e.g., C18 silica) is recommended, as seen in reagent-grade compound purification practices .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorine environments and confirming cyclopropane ring substitution patterns.

- X-ray crystallography : Resolves spatial arrangement of the tetrafluorocyclopropyl group.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

- HPLC with UV/RI detection : Assesses purity (>97%, as per reagent standards), with method optimization using acetonitrile/water gradients .

Q. How can researchers evaluate the thermal and photochemical stability of this compound under experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. For photostability, expose samples to UV-Vis light (e.g., 254 nm) in quartz cells and monitor degradation via HPLC. Use deuterated solvents in NMR to track structural changes under stress .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the tetrafluorocyclopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Perform kinetic studies using nitration or halogenation reactions. Compare experimental outcomes (HPLC/GC-MS) with density functional theory (DFT) calculations (e.g., Fukui indices for electrophilic attack sites). Computational tools like Gaussian or ORCA can model charge distribution, referencing PubChem’s SMILES/InChI data for structural input .

Q. What strategies resolve contradictions in reported thermodynamic stability data for fluorinated cyclopropane derivatives?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to compare literature data. Replicate experiments under controlled conditions (humidity, solvent, catalyst batch). Use isothermal titration calorimetry (ITC) to measure enthalpy changes and validate computational models .

Q. Can supramolecular interactions (e.g., halogen bonding) between the tetrafluorocyclopropyl group and biomolecular targets be exploited for drug design?

- Methodological Answer : Conduct X-ray co-crystallization studies with model proteins (e.g., serum albumin) to map interaction sites. Pair with surface plasmon resonance (SPR) to quantify binding affinities. Compare fluorine’s electrostatic potential maps (DFT) with crystallographic data to identify non-covalent interactions .

Q. What mechanistic pathways explain the compound’s degradation under acidic or basic conditions?

- Methodological Answer : Use LC-MS/MS to isolate degradation byproducts. Propose mechanisms via isotopic labeling (e.g., deuterated solvents in hydrolysis experiments). Validate with computational transition-state modeling (IRC calculations in Gaussian) .

Q. How does steric strain in the tetrafluorocyclopropyl ring affect its reactivity in ring-opening polymerization or cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.